Comparative Clinical Efficacy: Rofleponide Palmitate (400 μg) vs. Budesonide (128 μg) in Allergic Rhinitis
A direct head-to-head clinical study in a pollen-season model of allergic rhinitis demonstrated no overall difference in efficacy between 400 μg of rofleponide palmitate and 128 μg of budesonide [1]. Both treatments significantly reduced nasal symptoms and improved nasal peak inspiratory flow (PIF) compared to placebo (P<0.01-0.001) [1].
| Evidence Dimension | Clinical Efficacy (Nasal Symptom Reduction and PIF Improvement) |
|---|---|
| Target Compound Data | Rofleponide palmitate 400 μg once daily; Similar efficacy to budesonide 128 μg; Significant improvement vs. placebo (P<0.01-0.001) |
| Comparator Or Baseline | Budesonide 128 μg once daily; Significant improvement vs. placebo (P<0.01-0.001) |
| Quantified Difference | No overall difference in efficacy |
| Conditions | Double-blind, placebo-controlled, crossover study in 40 patients with seasonal allergic rhinitis during pollen-free season; 10-day treatment with daily allergen challenges |
Why This Matters
This direct comparison establishes that a specific, higher dose of rofleponide palmitate (400 μg) is required to achieve an effect comparable to a lower dose of budesonide (128 μg), a critical factor for dose selection in preclinical or clinical research protocols.
- [1] Ahlström-Emanuelsson C, Andersson M, Persson C, Schrewelius C, Greiff L. Topical treatment with aqueous solutions of rofleponide palmitate and budesonide in a pollen-season model of allergic rhinitis. Clin Exp Allergy. 2004;34(5):731-735. doi:10.1111/j.1365-2222.2004.1965.x. View Source
